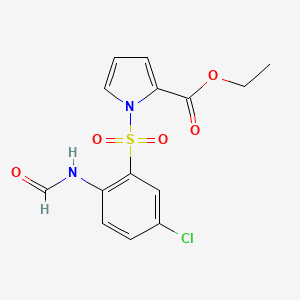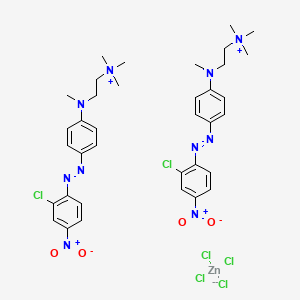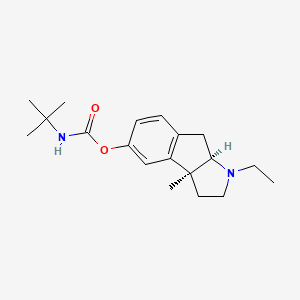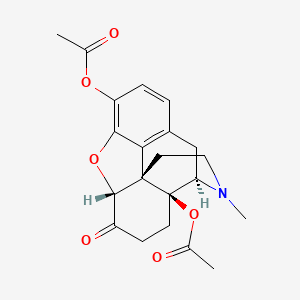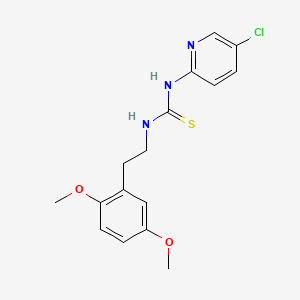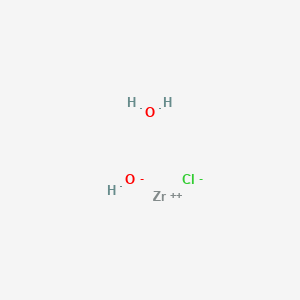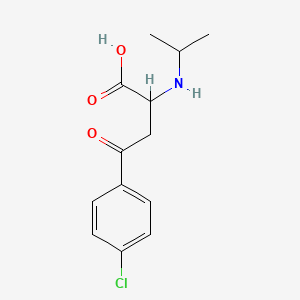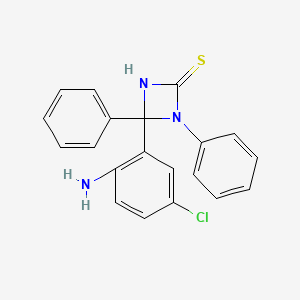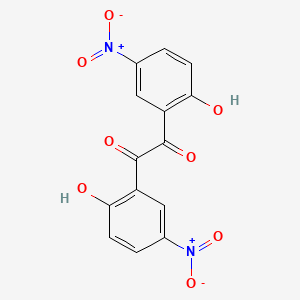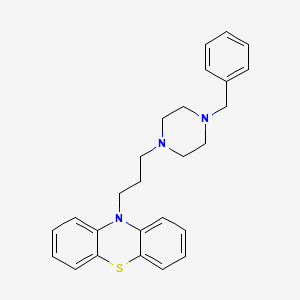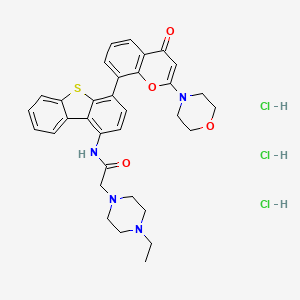
HY7P3Bvh45
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazineacetamide, 4-ethyl-N-(4-(2-(4-morpholinyl)-4-oxo-4H-1-benzopyran-8-yl)-1-dibenzothienyl)-, hydrochloride (1:3), also known by its unique identifier HY7P3Bvh45, is a complex organic compound with a molecular formula of C33H34N4O4S.3ClH . This compound is notable for its intricate structure, which includes a piperazine ring, a morpholine ring, and a benzopyran moiety, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of HY7P3Bvh45 involves multiple steps, each requiring specific conditions and reagents. The general synthetic route includes:
Formation of the Piperazineacetamide Core: This step involves the reaction of piperazine with acetic anhydride under controlled temperature and pH conditions.
Introduction of the Benzopyran Moiety: The benzopyran ring is introduced through a Friedel-Crafts acylation reaction, using an appropriate benzoyl chloride derivative and a Lewis acid catalyst.
Morpholine Ring Addition: The morpholine ring is added via a nucleophilic substitution reaction, where a morpholine derivative reacts with the intermediate compound formed in the previous step.
Final Assembly and Hydrochloride Formation: The final compound is assembled through a series of condensation reactions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Analyse Chemischer Reaktionen
HY7P3Bvh45 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Wissenschaftliche Forschungsanwendungen
HY7P3Bvh45 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of HY7P3Bvh45 involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Modulate Receptor Activity: this compound can interact with cell surface receptors, altering signal transduction pathways and cellular responses.
Induce Apoptosis: In cancer cells, the compound can trigger apoptosis through the activation of caspases and other apoptotic proteins.
Vergleich Mit ähnlichen Verbindungen
HY7P3Bvh45 can be compared with other similar compounds, such as:
1-Piperazineacetamide Derivatives: These compounds share the piperazineacetamide core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzopyran Derivatives: Compounds with a benzopyran moiety exhibit similar structural features but may have different functional groups, affecting their reactivity and applications.
Morpholine Derivatives: These compounds contain the morpholine ring and are used in various chemical and pharmaceutical applications.
Eigenschaften
CAS-Nummer |
2108486-82-2 |
|---|---|
Molekularformel |
C33H37Cl3N4O4S |
Molekulargewicht |
692.1 g/mol |
IUPAC-Name |
2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide;trihydrochloride |
InChI |
InChI=1S/C33H34N4O4S.3ClH/c1-2-35-12-14-36(15-13-35)21-29(39)34-26-11-10-23(33-31(26)25-6-3-4-9-28(25)42-33)22-7-5-8-24-27(38)20-30(41-32(22)24)37-16-18-40-19-17-37;;;/h3-11,20H,2,12-19,21H2,1H3,(H,34,39);3*1H |
InChI-Schlüssel |
UPQYIHWLJGXREE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)CC(=O)NC2=C3C4=CC=CC=C4SC3=C(C=C2)C5=CC=CC6=C5OC(=CC6=O)N7CCOCC7.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


